molecular formula C13H12BrN3O3 B1522330 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine CAS No. 1033202-35-5

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Cat. No.: B1522330
CAS No.: 1033202-35-5
M. Wt: 338.16 g/mol
InChI Key: FQFRHGLSEXNIPN-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine is an organic compound with the molecular formula C13H12BrN3O2. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxybenzyl group at the nitrogen atom, and a nitro group at the 3rd position of the pyridine ring. It is a derivative of pyridine and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine typically involves multiple steps. One common method starts with the bromination of 2-aminopyridine to introduce the bromine atom at the 5th position. This is followed by nitration to add the nitro group at the 3rd position. The final step involves the alkylation of the nitrogen atom with 4-methoxybenzyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of 5-amino-N-(4-methoxybenzyl)-3-nitropyridin-2-amine.

    Reduction: Formation of 5-Bromo-N-(4-methoxybenzyl)-3-aminopyridin-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the bromine atom and methoxybenzyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(4-methoxybenzyl)picolinamide
  • 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide
  • 5-Bromo-N,N-bis(4-methoxybenzyl)pyridin-3-amine

Uniqueness

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine is unique due to the presence of both a nitro group and a bromine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-20-11-4-2-9(3-5-11)7-15-13-12(17(18)19)6-10(14)8-16-13/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFRHGLSEXNIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674445
Record name 5-Bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-35-5
Record name 5-Bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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